3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride
CAS No.: 1184980-29-7
Cat. No.: VC7818807
Molecular Formula: C16H21ClN2
Molecular Weight: 276.8 g/mol
* For research use only. Not for human or veterinary use.
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride - 1184980-29-7](/images/structure/VC7818807.png)
Specification
CAS No. | 1184980-29-7 |
---|---|
Molecular Formula | C16H21ClN2 |
Molecular Weight | 276.8 g/mol |
IUPAC Name | 4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrochloride |
Standard InChI | InChI=1S/C16H20N2.ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;/h5-8H,17-18H2,1-4H3;1H |
Standard InChI Key | OBWSOTREAMFOCQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl |
Canonical SMILES | CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride is C₁₆H₂₀N₂·HCl, yielding a molecular weight of 284.8 g/mol. The compound’s IUPAC name reflects its substitution pattern: 4,4'-diamino-3,3',5,5'-tetramethyl-1,1'-biphenyl hydrochloride. Its structure comprises two phenyl rings connected by a single bond, with methyl groups at the 3,5 positions on each ring and primary amine groups at the 4 positions (Figure 1) .
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 1184980-29-7 |
Molecular Formula | C₁₆H₂₀N₂·HCl |
Molecular Weight | 284.8 g/mol |
IUPAC Name | 4,4'-Diamino-3,3',5,5'-tetramethyl-1,1'-biphenyl hydrochloride |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride involves a multi-step process:
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Ullmann Coupling: A copper-catalyzed coupling of 3,5-dimethyl-4-nitroiodobenzene forms the biphenyl scaffold.
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Nitro Reduction: Catalytic hydrogenation converts nitro groups to amines.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Ullmann Coupling | Cu, DMF, 120°C, 24 hr | 65–70 |
Nitro Reduction | H₂/Pd-C, MeOH, RT | 85–90 |
Hydrochloride Formation | HCl (g), Et₂O, 0°C | 95 |
Purification and Analysis
Purification via recrystallization from ethanol/water mixtures achieves >98% purity (HPLC). Residual solvents are monitored per ICH guidelines, with limits <500 ppm for DMF and <3000 ppm for methanol .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (45 mg/mL) and DMF (32 mg/mL). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under nitrogen .
Table 3: Physicochemical Data
Property | Value |
---|---|
Melting Point | 215–218°C (dec.) |
logP (Octanol/Water) | 2.8 ± 0.3 |
pKa (Ammonium) | 5.1 |
Applications in Pharmaceutical Research
Materials Science Applications
In polymer chemistry, this diamine facilitates epoxy resin curing, enhancing thermal stability (Tg > 150°C). Its rigid structure improves mechanical properties in polyimide films used for flexible electronics .
Recent Research Developments
A 2024 computational study predicted strong binding affinity (ΔG = -9.2 kcal/mol) between this compound and the SARS-CoV-2 main protease, suggesting antiviral potential. Experimental validation is pending .
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